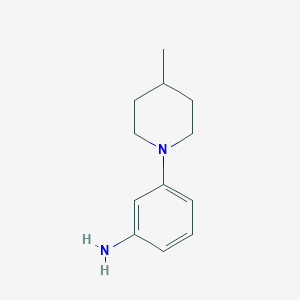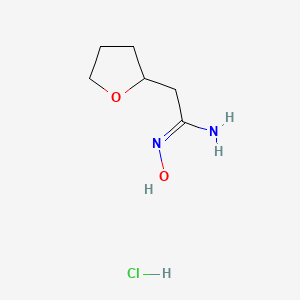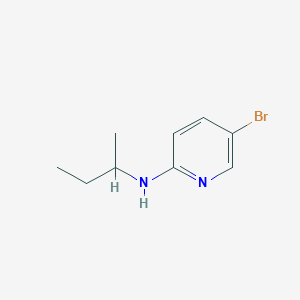
N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine
Übersicht
Beschreibung
N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine, otherwise known as 5-Bromo-2-pyridinyl-sec-butyl amine, is an organic compound that is widely used in scientific research. It is a brominated pyridine derivative, and is composed of a five-membered ring structure with two nitrogen atoms and two bromine atoms. The compound has a variety of applications in scientific research, and is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of Zinc Complexes : N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine and related compounds have been used in synthesizing zinc complexes, which are of interest due to their chiral and reactive properties. These complexes, featuring sec-butyl groups, can exist as chiral and meso molecules in solutions and have potential applications in organometallic chemistry (Lennartsson, Hedström, & Håkansson, 2010).
Palladium-Catalyzed Cross-Coupling Reactions : This compound has been utilized in palladium-catalyzed Suzuki cross-coupling reactions to create novel pyridine derivatives. These derivatives have shown potential as chiral dopants for liquid crystals and have been investigated for various biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Amination Studies : Studies on the amination of halogenated pyrimidines, including compounds related to this compound, provide insights into the mechanisms and products of these reactions. These findings are significant in the field of heterocyclic chemistry (Rasmussen & Plas, 2010).
Material Science and Organic Synthesis
Synthesis of Organic Compounds : This compound has been involved in the synthesis of various organic molecules, like bipyrimidines and bipyridines, which are used in the preparation of metal-complexing molecular rods, indicating its role in advanced material science (Schwab, Fleischer, & Michl, 2002).
Applications in Dye-Sensitized Solar Cells : Pyridinyl-functionalized ionic liquids derived from similar compounds have been explored for their use in dye-sensitized solar cells (DSSCs). These additives enhance the power conversion efficiency and long-term stability of DSSCs, demonstrating the compound's relevance in renewable energy technologies (Xu et al., 2013).
Eigenschaften
IUPAC Name |
5-bromo-N-butan-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJXNYUSZXHRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



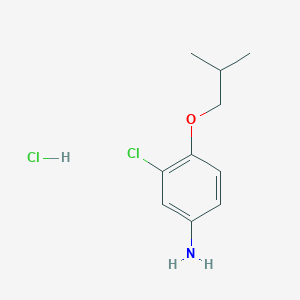
![2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide](/img/structure/B1416824.png)




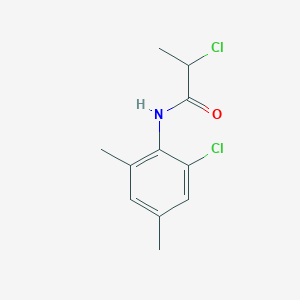
![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)
amine hydroiodide](/img/structure/B1416837.png)
![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
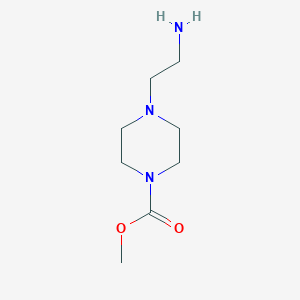
![2-chloro-N-[1-(2-methoxyphenyl)ethyl]propanamide](/img/structure/B1416843.png)
